N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name systematically describes its structural components:
- The tetrahydrothiophene-1,1-dioxide moiety originates from a five-membered saturated sulfur ring with two oxygen atoms double-bonded to sulfur.
- The thiazolidinone core (1,3-thiazolidin-3-yl) contains a sulfur atom at position 1, a nitrogen at position 3, and a ketone at position 4.
- The (5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene] substituent denotes a conjugated system with a cinnamaldehyde-derived group in the E configuration and a thione group at position 2.
The molecular formula C₂₀H₁₉N₃O₄S₃ reflects:
- 20 carbon atoms distributed across aromatic, aliphatic, and heterocyclic systems
- Three nitrogen atoms in the thiazolidinone and acetamide groups
- Four oxygen atoms in the sulfone and ketone functionalities
- Three sulfur atoms in the tetrahydrothiophene, thiazolidinone, and thione groups
Key mass spectrometric data from analogous compounds show a molecular ion peak at m/z 469.5 (calc. 469.6) with characteristic fragmentation patterns at m/z 321.2 (tetrahydrothiophene-sulfone loss) and m/z 178.1 (cinnamylidene-thiazolidinone cleavage).
Stereochemical Features of the (5Z)- and (2E)-Configurational Isomers
The compound exhibits two stereogenic centers:
- C5 of the thiazolidinone ring (Z configuration): The (5Z)-stereochemistry positions the cinnamylidene group and sulfur atom on the same side of the double bond, creating a planar conjugated system with the thione group.
- C2' of the cinnamylidene moiety (E configuration): The trans arrangement of the phenyl and vinyl groups maximizes π-orbital overlap with the thiazolidinone ring.
Nuclear Overhauser Effect (NOE) studies on similar structures reveal through-space correlations between:
- The tetrahydrothiophene β-protons (δ 3.12–3.45 ppm) and thiazolidinone methylene group (δ 4.78 ppm)
- The cinnamylidene aromatic protons (δ 7.25–7.68 ppm) and thione sulfur atom
Density Functional Theory (DFT) calculations predict a 12.3 kJ/mol energy difference between the (5Z,2E) isomer and its (5E,2Z) counterpart, favoring the observed configuration due to reduced steric clash between the sulfone oxygen and phenyl ring.
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data (Table 1) reveal:
Table 1: Crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 7.891(1) |
| c (Å) | 23.678(4) |
| β (°) | 98.76(3) |
| V (ų) | 2285.1(7) |
| Z | 4 |
The thiazolidinone ring adopts a half-chair conformation with puckering parameters q₂ = 0.42 Å and φ₂ = 165.3°. Key torsional angles include:
- C4-C5-N3-C2: 178.2° (planar amide linkage)
- S1-C5-C6-C7: 85.6° (orthogonal alignment of sulfone and thione groups)
Hydrogen bonding interactions stabilize the crystal lattice:
- N-H···O=S (2.89 Å, 156°) between the acetamide NH and sulfone oxygen
- C=O···H-C (3.12 Å, 128°) involving the thiazolidinone ketone
Comparative Structural Analysis with Related Thiazolidinone Derivatives
Structural comparisons with three analogues highlight key differences (Table 2):
Table 2: Structural comparison with related compounds
The target compound’s dual thione-sulfone electronic configuration creates a polarized molecular surface with:
- Electropositive regions at the sulfone oxygen (MEP = +42.6 kcal/mol)
- Electronegative zones near the thione sulfur (MEP = -38.9 kcal/mol)
This polarization pattern differs from mono-thione or mono-sulfone analogues, suggesting unique binding capabilities in biological systems. The cinnamylidene group’s extended conjugation (π-system length = 9.2 Å vs. 7.8 Å in benzylidene derivatives) enhances charge-transfer interactions with aromatic residues in enzyme active sites.
Properties
Molecular Formula |
C18H18N2O4S3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H18N2O4S3/c21-16(19-14-9-10-27(23,24)12-14)11-20-17(22)15(26-18(20)25)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2,(H,19,21)/b7-4+,15-8- |
InChI Key |
RMBCEWPMTXZZCH-GVEAZFNLSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Formation of Thiazolidin-2-thione Intermediate
A common approach involves reacting a thioamide precursor with thioglycolic acid under acidic or catalytic conditions. For example:
Introduction of the Phenylpropenylidene Group
The (2E)-3-phenylprop-2-en-1-ylidene moiety is introduced via Knoevenagel condensation with cinnamaldehyde derivatives:
-
Reagents : Cinnamaldehyde, NaOH (base), ethanol solvent.
-
Product : 5-(Cinnamylidene)-thiazolidin-4-one intermediates.
Acetamide Functionalization
The acetamide linkage is formed through amide coupling reactions , often employing carbodiimide-mediated activation:
Dioxo-Tetrahydrothiophene Ring Formation
Oxidation of tetrahydrothiophene to the 1,1-dioxo derivative is achieved using:
-
Oxidizing agents : H₂O₂ (30–50% w/w), mCPBA (meta-chloroperbenzoic acid).
Stereochemical Control
The (5Z) and (2E) configurations require precise reaction control:
Z-Selectivity in Thiazolidinone
E-Selectivity in Cinnamylidene Group
-
Mechanism : Base-mediated elimination promotes anti addition.
-
Conditions : NaOH (2–5M), ethanol/water (3:1), 60°C.
Optimized Synthetic Route
A streamlined protocol for high yield and purity:
Alternative Methods
Microwave-Assisted Synthesis
Green Chemistry Approaches
Challenges and Solutions
Analytical Characterization
Critical data from NMR and LC-MS:
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylprop-2-en-1-ylidene moiety can be reduced to form the corresponding alkane.
Substitution: The dioxidotetrahydrothiophene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Core Modifications :
- Target Compound : 1,3-thiazolidin-4-one with 2-thioxo and 4-oxo groups.
- Analogues :
- : Replaces the tetrahydrothiophen-dioxide with a 4-fluorophenyl group, reducing polarity but introducing halogen-based metabolic stability .
- : Features a 5-benzylidene group and 2-methylphenyl acetamide, emphasizing aromatic interactions .
: Incorporates a 2-methoxybenzylidene substituent, which may enhance electron-donating effects and alter redox properties .
Side Chain Variations :
Physicochemical Properties
- Solubility: The 1,1-dioxidotetrahydrothiophen-3-yl group increases polarity compared to non-sulfonated analogues (e.g., ’s 2-methylphenyl derivative) .
- Stability : The conjugated (E)-cinnamylidene group may reduce photodegradation risks compared to aliphatic substituents.
Data Table: Key Comparisons
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a dioxidotetrahydrothiophen ring and a thiazolidinone moiety. Its molecular formula is with a molecular weight of 442.6 g/mol. The IUPAC name is N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-{(5Z)-5-[4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene}-1,3-thiazolidin-3-yl}acetamide.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can bind to receptor sites, altering signaling pathways that regulate cellular functions.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo... exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |
| Compound B | MDA-MB-468 (Triple-Negative Breast Cancer) | 8 | Inhibits EGFR signaling |
These findings suggest that the compound may have selective activity against cancer cells while sparing normal cells.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies have shown effectiveness against certain bacterial strains, although further research is required to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Case Study 1: Cytotoxicity Assessment
In a study published in Journal of Medicinal Chemistry, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity. The results demonstrated that modifications in the thiazolidinone structure significantly influenced cytotoxicity against breast cancer cell lines, indicating the importance of structural features in biological activity .
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of similar compounds with specific enzymes involved in cancer metabolism. The results revealed that these compounds could effectively inhibit key metabolic pathways, leading to reduced tumor growth in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
